molecular formula C26H21N3O2 B11683385 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide

N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11683385
M. Wt: 407.5 g/mol
InChI Key: UGZJFDPOPKAIOO-WPWMEQJKSA-N
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Description

The compound N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide belongs to the quinoline carbohydrazide family, characterized by a quinoline core linked to a hydrazone moiety. The structure features:

  • A 2-phenylquinoline-4-carbohydrazide backbone.
  • A (E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene substituent, providing a propenyl group at position 3 and a hydroxyl group at position 2 of the phenyl ring.

This compound is synthesized via condensation of 2-phenylquinoline-4-carbaldehyde with an appropriate hydrazide derivative, a method consistent with analogous hydrazone preparations (e.g., ).

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H21N3O2/c1-2-9-19-12-8-13-20(25(19)30)17-27-29-26(31)22-16-24(18-10-4-3-5-11-18)28-23-15-7-6-14-21(22)23/h2-8,10-17,30H,1,9H2,(H,29,31)/b27-17+

InChI Key

UGZJFDPOPKAIOO-WPWMEQJKSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide typically involves multiple steps. One common method is the Claisen-Schmidt condensation reaction, which is used to form the chalcone intermediate. This intermediate is then subjected to further reactions to introduce the quinoline and carbohydrazide moieties. The reaction conditions often involve the use of basic or acidic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Biological/Physicochemical Notes References
N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide Quinoline carbohydrazide 2-hydroxy-3-propenylphenyl Enhanced polarity due to -OH and propenyl groups Target
N′-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide Quinoline carbohydrazide 2-bromophenyl Higher lipophilicity; potential halogen bonding
N'-[(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide Quinoline carbohydrazide 6-fluoro-2-hydroxyquinolin-3-yl; pyridine-4-carbohydrazide Fluorine enhances metabolic stability
N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide Quinoline carbohydrazide 2-piperidinylquinoline; pyridine-4-carbohydrazide Increased basicity from piperidine
N-(4-isopropyl-phenyl)-N’-[1-(4-morpholin-4-yl-8-trifluoromethyl-quinolin-2-yl)-methylidene]-hydrazine Quinoline hydrazine Morpholinyl and trifluoromethyl groups Trifluoromethyl improves bioavailability
2-(4-Chlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide Propanehydrazide 4-chlorophenoxy; 4-hydroxyphenyl Non-quinoline core; distinct pharmacokinetics
Key Observations:

Biological Activity : Fluorinated () and trifluoromethylated () derivatives show enhanced metabolic stability, suggesting the target compound’s propenyl group may offer unique binding interactions.

Metal Chelation : Analogous Cu(II) complexes () highlight the hydrazone moiety’s role in metal coordination, a property exploitable in antimicrobial or catalytic applications.

Physicochemical Properties

  • Molecular Weight: ~450–470 g/mol (based on quinoline carbohydrazides in ).
  • logP : The propenyl and hydroxyl groups likely reduce logP compared to bromo or chloro derivatives, aligning with ’s density/pKa predictions for polar substituents.
  • Solubility : Hydroxyl groups enhance water solubility, whereas halogenated analogs () may favor lipid membranes.

Biological Activity

N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-phenylquinoline-4-carbohydrazide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 2-phenylquinoline-4-carboxylic acid derivatives with hydrazine derivatives. The reaction conditions can vary, but common solvents include ethanol and methanol under reflux conditions. The final product is usually purified through recrystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)0.75
HeLa (Cervical)1.20
A2780 (Ovarian)0.95
K562 (Leukemia)1.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancerous cells .

The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:

  • G-Quadruplex Stabilization : The compound has been shown to bind to G-rich DNA sequences, stabilizing G-quadruplex structures which are implicated in cancer cell proliferation .
  • Telomerase Inhibition : It inhibits telomerase activity in cancer cells, leading to reduced cell immortality and proliferation .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, promoting programmed cell death .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Mice with Tumor Xenografts : Mice bearing MCF-7 tumor xenografts were treated with varying doses of the compound. Results showed a significant reduction in tumor size compared to control groups, with a maximum reduction observed at a dosage of 10 mg/kg body weight.
  • Combination Therapy Evaluation : In combination with standard chemotherapeutic agents like doxorubicin, the compound enhanced the overall anticancer effect, reducing resistance seen in certain cancer types.

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